molecular formula C20H17F2N3O2S B2619093 N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-75-6

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2619093
CAS No.: 1021256-75-6
M. Wt: 401.43
InChI Key: MVUDMRGHNQIMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of thiazole-based compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide works by inhibiting the activity of histone deacetylase, which is involved in the regulation of gene expression. This leads to changes in the expression of various genes, which can result in the inhibition of cell growth and the induction of cell death. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the activity of NF-κB. In addition, this compound has been shown to exhibit anti-viral activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied and has a well-understood mechanism of action, which makes it a useful tool for studying the regulation of gene expression. However, there are also some limitations to the use of this compound in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide. One area of research is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of research is the identification of other targets of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which could help to optimize its use in scientific research.

Synthesis Methods

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2,6-difluorobenzylamine with 3-bromo-propionyl chloride to form N-(2,6-difluorobenzyl)-3-bromo-propionamide. This compound is then reacted with thiosemicarbazide to form N-(2,6-difluorobenzyl)-3-(1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-one. Finally, this compound is reacted with 4-aminobenzamide to form this compound.

Scientific Research Applications

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This makes this compound a potential candidate for the treatment of various diseases, including cancer and viral infections.

Properties

IUPAC Name

N-[4-[3-[(2,6-difluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c21-16-7-4-8-17(22)15(16)11-23-18(26)10-9-14-12-28-20(24-14)25-19(27)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUDMRGHNQIMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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